![molecular formula C29H31N3O3 B6583296 1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847395-73-7](/img/structure/B6583296.png)
1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ranolazine is a white to off-white solid . It is chemically described as 1-piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- . It has an empirical formula of C24H33N3O4 and a molecular weight of 427.54 g/mole .
Molecular Structure Analysis
The molecular structure of Ranolazine consists of a piperazine ring attached to an acetamide group and a propyl chain. The propyl chain is further connected to a methoxyphenoxy group .Chemical Reactions Analysis
Ranolazine is soluble in dichloromethane and methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, and acetone; slightly soluble in ethyl acetate, isopropanol, toluene, and ethyl ether; and very slightly soluble in water .Physical And Chemical Properties Analysis
Ranolazine is a white to off-white solid . It is soluble in dichloromethane and methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, and acetone; slightly soluble in ethyl acetate, isopropanol, toluene, and ethyl ether; and very slightly soluble in water .Scientific Research Applications
- Application : It is approved as a second-line treatment for chronic stable angina pectoris in both the US and Europe. When administered in combination with other medications (such as calcium channel blockers, beta-blockers, and nitrates), it provides relief from angina symptoms .
- Findings : It exhibits antiarrhythmic properties by affecting ion channels, including sodium and potassium channels. This may have implications for managing arrhythmias .
- Research : Studies have examined polymer types and concentrations to optimize drug release from matrix tablets containing F0660-1245. Understanding its release kinetics is crucial for designing effective dosage forms .
- Research Directions : Scientists are exploring its impact on oxidative stress, mitochondrial function, and myocardial injury .
- Hypothesis : It may influence insulin sensitivity and glucose metabolism, potentially benefiting patients with metabolic syndrome .
Anti-Anginal Properties
Novel Antiarrhythmic Potential
Sustained-Release Formulations
Cardioprotective Effects
Metabolic Syndrome and Insulin Sensitivity
Combination Therapies
Mechanism of Action
The mechanism of action of Ranolazine has not been fully determined. It has antianginal and anti-ischemic effects that do not depend upon reductions in heart rate or blood pressure . It does not affect the rate-pressure product, a measure of myocardial work, at maximal exercise . Ranolazine at therapeutic levels can inhibit the late INa .
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-10-8-13-24(21(20)2)32-19-22(18-28(32)33)29-30-23-11-4-5-12-25(23)31(29)16-9-17-35-27-15-7-6-14-26(27)34-3/h4-8,10-15,22H,9,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNFVVZCCVYJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.